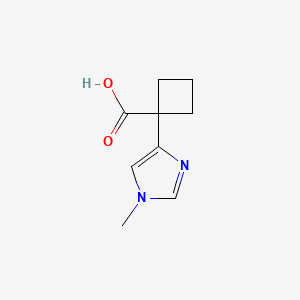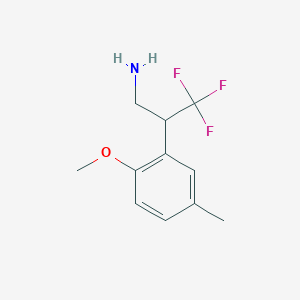
3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H14F3NO It is characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a trifluoromethylating agent to introduce the trifluoromethyl group, forming an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,3-Trifluoro-2-(2-methoxyphenyl)propan-1-amine
- 3,3,3-Trifluoro-2-(2-methylphenyl)propan-1-amine
- 3,3,3-Trifluoro-2-(2-methoxy-4-methylphenyl)propan-1-amine
Uniqueness
3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds .
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-10(16-2)8(5-7)9(6-15)11(12,13)14/h3-5,9H,6,15H2,1-2H3 |
Clave InChI |
QUUCZYKLSXRJOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


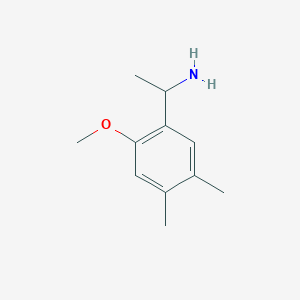
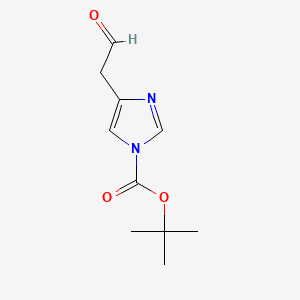
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
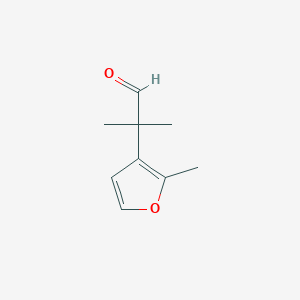
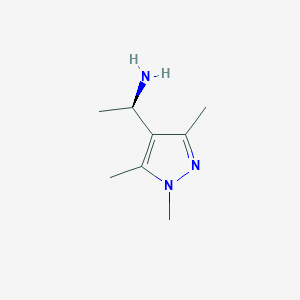
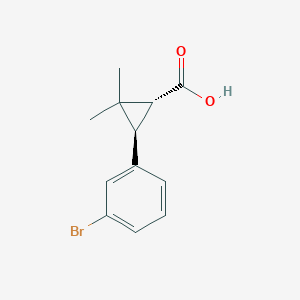
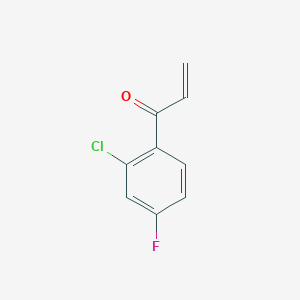


![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
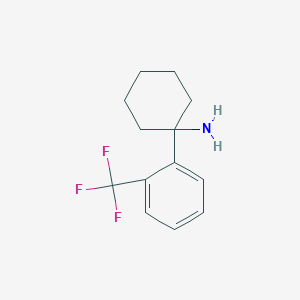
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)

